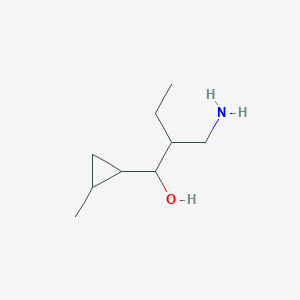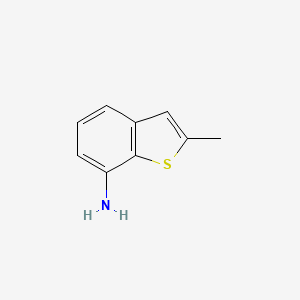![molecular formula C13H21NO B13180191 (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13180191.png)
(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with a 3-methylbutoxy group and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(3-Methylbutoxy)benzaldehyde.
Reductive Amination: The key step involves the reductive amination of 4-(3-Methylbutoxy)benzaldehyde with ®-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of (1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Employing high-throughput screening to identify optimal reaction conditions, including temperature, solvent, and catalyst concentration.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction of the phenyl ring or the amine group can be achieved using hydrogenation or hydride donors.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products:
Oxidation Products: Formation of imines or oxides.
Reduction Products: Formation of reduced amines or hydrogenated phenyl derivatives.
Substitution Products: Functionalized phenyl derivatives with various substituents.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms.
Biochemical Probes: Utilized as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Agrochemicals: Potential application in the synthesis of agrochemical agents.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptors to alter their signaling pathways.
Comparison with Similar Compounds
- (1R)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine
- (1R)-1-[4-(Methoxy)phenyl]ethan-1-amine
- (1R)-1-[4-(Ethoxy)phenyl]ethan-1-amine
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., trifluoromethyl, methoxy, ethoxy) distinguishes these compounds.
- Chemical Properties: Variations in substituents lead to differences in chemical reactivity and physical properties.
- Biological Activity: Each compound may exhibit unique biological activities due to differences in molecular interactions and target specificity.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine |
InChI |
InChI=1S/C13H21NO/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m1/s1 |
InChI Key |
BXDVYYXCTVFKDC-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OCCC(C)C)N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


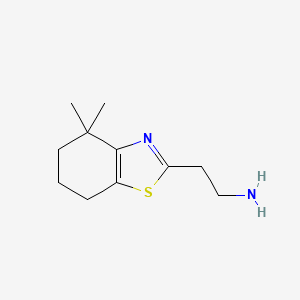

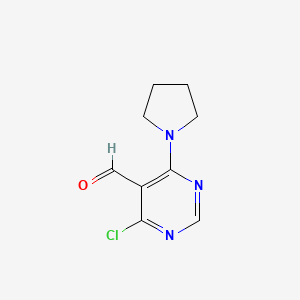
![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid](/img/structure/B13180124.png)
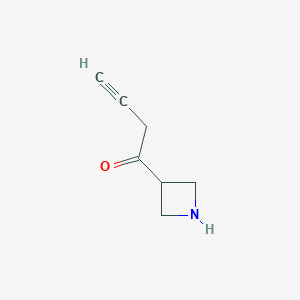
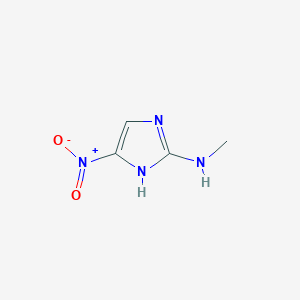
![5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)
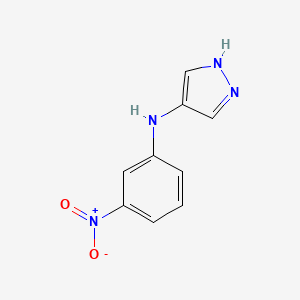
![({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13180145.png)
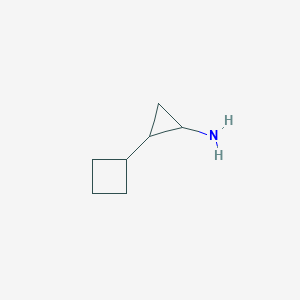
![2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride](/img/structure/B13180154.png)
![7-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13180158.png)
